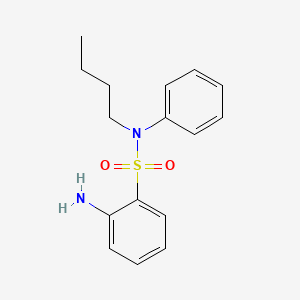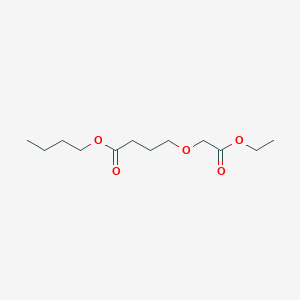
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this case, benzenesulfonyl chloride reacts with a mixture of butylamine and aniline under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sulfuryl chloride (SO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by blocking the synthesis of essential bacterial metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-phenylbenzene-1-sulfonamide: Lacks the butyl group, leading to different chemical and biological properties.
N-Butylbenzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Uniqueness
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both butyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
90163-91-0 |
|---|---|
Formule moléculaire |
C16H20N2O2S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-amino-N-butyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-13-18(14-9-5-4-6-10-14)21(19,20)16-12-8-7-11-15(16)17/h4-12H,2-3,13,17H2,1H3 |
Clé InChI |
RXIGHBWFVKOQRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)



![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)

![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
